N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
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Overview
Description
N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a synthetic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and nitrogen atoms in its structure contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the chlorophenyl and carboxamide groups. One common method involves the reaction of a suitable diol with a diamine to form the spirocyclic intermediate, which is then reacted with 2-chlorobenzoyl chloride to introduce the chlorophenyl group. The final step involves the formation of the carboxamide group through the reaction with an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced manufacturing techniques may also be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its potential biological activity makes it a candidate for studies in drug discovery and development, particularly for its interactions with biological targets.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly for conditions where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with oxygen and nitrogen atoms in their structure, such as:
- 1,3-dioxane derivatives
- 1,3-dithiane derivatives
- 1,3-oxathiane derivatives
Uniqueness
N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to the specific arrangement of its functional groups and the presence of the chlorophenyl moiety. This unique structure contributes to its distinct reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-3-1-2-4-13(12)17-14(19)18-7-10-21-15(11-18)5-8-20-9-6-15/h1-4H,5-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSQAVPKULVFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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